2-(Cyclopent-2-en-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopent-2-en-1-yl)propanoic acid is an organic compound characterized by a cyclopentene ring attached to a propanoic acid moiety. This compound is of interest due to its unique structure, which combines the reactivity of a carboxylic acid with the stability of a cyclopentene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-2-en-1-yl)propanoic acid can be achieved through various methods. One common approach involves the reaction of cyclopent-2-en-1-one with a suitable Grignard reagent, followed by acidification to yield the desired product . Another method includes the use of cyclopent-2-en-1-yl bromide, which undergoes a nucleophilic substitution reaction with a propanoic acid derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopent-2-en-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include cyclopentanone derivatives, cyclopentane derivatives, and various esters or amides depending on the specific reaction conditions .
Scientific Research Applications
2-(Cyclopent-2-en-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Cyclopent-2-en-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentene ring provides a unique structural motif that can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: Shares the cyclopentene ring but lacks the propanoic acid moiety.
Cyclopent-2-en-1-ylacetic acid: Similar structure but with an acetic acid group instead of propanoic acid.
2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid: Contains an amino group, making it an amino acid derivative.
Uniqueness
2-(Cyclopent-2-en-1-yl)propanoic acid is unique due to its combination of a cyclopentene ring and a propanoic acid group, which imparts distinct chemical and biological properties not found in its analogs .
Properties
CAS No. |
76337-97-8 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-cyclopent-2-en-1-ylpropanoic acid |
InChI |
InChI=1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h2,4,6-7H,3,5H2,1H3,(H,9,10) |
InChI Key |
PKQZHWWVQJMLLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.